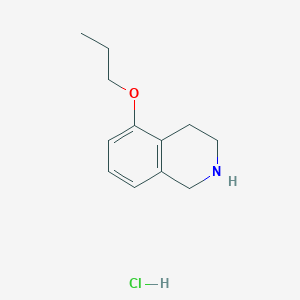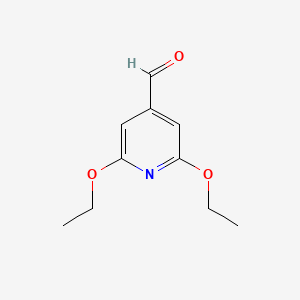
2,5-Dimethyldodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyldodecane is an organic compound with the molecular formula C14H30 . It is a hydrocarbon belonging to the alkane family, characterized by a straight chain of twelve carbon atoms with two methyl groups attached at the second and fifth positions. This compound is typically a colorless liquid with a relatively low density and high boiling point .
Métodos De Preparación
2,5-Dimethyldodecane can be synthesized through various methods. One common approach involves the methylation of dodecane . This process typically requires a suitable catalyst and specific reaction conditions to achieve the desired methylation at the second and fifth positions. Industrial production methods often involve the separation of dodecane followed by controlled methylation reactions .
Análisis De Reacciones Químicas
2,5-Dimethyldodecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, often using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically alcohols, ketones, or carboxylic acids.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms in the compound. .
Aplicaciones Científicas De Investigación
2,5-Dimethyldodecane has various applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in chromatographic analyses due to its well-defined structure and properties.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, particularly in understanding lipid interactions and membrane dynamics.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacokinetic studies to understand the behavior of similar aliphatic hydrocarbons in biological systems.
Industry: It is utilized as an additive in fuels and lubricants, enhancing their performance and stability .
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyldodecane primarily involves its interactions at the molecular level. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other non-polar molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2,5-Dimethyldodecane can be compared with other similar compounds such as:
3,5-Dimethyldodecane: Similar in structure but with methyl groups at the third and fifth positions, leading to different physical and chemical properties.
2,4-Dimethyldodecane: Another isomer with methyl groups at the second and fourth positions, which also exhibits unique characteristics.
Dodecane: The parent compound without any methyl groups, serving as a baseline for comparison
The uniqueness of this compound lies in its specific methylation pattern, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
56292-65-0 |
|---|---|
Fórmula molecular |
C14H30 |
Peso molecular |
198.39 g/mol |
Nombre IUPAC |
2,5-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-14(4)12-11-13(2)3/h13-14H,5-12H2,1-4H3 |
Clave InChI |
KDRXSZIYLPVVDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)




![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)



![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
